molecular formula C10H9NO5 B1529933 3-(3-Nitrophenyl)oxetane-3-carboxylic acid CAS No. 1393552-25-4

3-(3-Nitrophenyl)oxetane-3-carboxylic acid

Cat. No. B1529933
M. Wt: 223.18 g/mol
InChI Key: MWXBBJGVGNFHQM-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)oxetane-3-carboxylic acid (3-NPO) is a synthetic organic compound with a wide range of uses in scientific research. It is a versatile molecule that can be used for a variety of purposes, including synthesis, drug development, and biochemical studies.

Scientific Research Applications

Bioisosteric Potential of Oxetane Derivatives

Oxetane rings, including structures like 3-(3-Nitrophenyl)oxetane-3-carboxylic acid, have been explored for their potential as bioisosteres of the carboxylic acid functional group due to their ability to mimic the carbonyl moiety. In research led by Lassalas et al. (2017), oxetan-3-ol and thietan-3-ol, along with their sulfoxide and sulfone derivatives, were synthesized and evaluated to assess their physicochemical properties and efficacy as carboxylic acid bioisosteres. This study provided insights into the use of oxetane derivatives in medicinal chemistry, suggesting that these compounds could serve as viable isosteric replacements for carboxylic acid in drug molecules, potentially influencing drug design and development by offering alternatives with possibly improved pharmacokinetic or pharmacodynamic profiles (Lassalas et al., 2017).

Magnetic Properties of Organic Nitroxides

In a study focused on the magnetic properties of conjugated organic nitroxides, Field and Lahti (2003) examined the structural and magnetic interactions in β-4-(N-Tert-butyl-N-aminoxyl)-1,1‘-biphenyl-3‘,5‘-dicarboxylic acid. This compound demonstrated unique magnetic behavior attributable to the specific arrangement and interactions of its nitroxide groups. Such findings underscore the relevance of organic nitroxides, possibly including derivatives of 3-(3-Nitrophenyl)oxetane-3-carboxylic acid, in the development of materials with specific magnetic properties, which could have applications in data storage, spintronics, or as MRI contrast agents (Field & Lahti, 2003).

Hydrogen Bonding and Molecular Structure

The study of hydrogen bonding and molecular structure is crucial in understanding the physicochemical characteristics of compounds like 3-(3-Nitrophenyl)oxetane-3-carboxylic acid. Research by Glidewell et al. (2003) on 3-nitrophthalic acid highlighted the significance of O-H...O hydrogen bonds in forming molecular sheets, which are further linked by C-H...O hydrogen bonds, creating a three-dimensional framework. Such structural insights are vital for the rational design of new materials and pharmaceuticals, where the arrangement of hydrogen bonds can influence solubility, stability, and reactivity (Glidewell et al., 2003).

properties

IUPAC Name

3-(3-nitrophenyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c12-9(13)10(5-16-6-10)7-2-1-3-8(4-7)11(14)15/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXBBJGVGNFHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Nitrophenyl)oxetane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Nitrophenyl)oxetane-3-carboxylic acid
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3-(3-Nitrophenyl)oxetane-3-carboxylic acid
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3-(3-Nitrophenyl)oxetane-3-carboxylic acid
Reactant of Route 4
3-(3-Nitrophenyl)oxetane-3-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
3-(3-Nitrophenyl)oxetane-3-carboxylic acid

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